molecular formula C13H14FNO4 B3041554 Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate CAS No. 318247-24-4

Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No. B3041554
CAS RN: 318247-24-4
M. Wt: 267.25 g/mol
InChI Key: QSNFIHUMOVLUQU-UHFFFAOYSA-N
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Description

“Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a common feature in organic acids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it may involve the reaction of a 4-fluorobenzoyl group with a hydroxypyrrolidine-2-carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring attached to a carboxylate group and a 4-fluorobenzoyl group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For example, the carboxylate group could react with bases or acids, and the pyrrolidine ring could undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a carboxylate group are often polar and may have higher melting and boiling points than similar compounds without this group .

Scientific Research Applications

Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate is a compound that may be involved in various scientific research areas. Its specific applications can range from being a precursor in synthetic organic chemistry to potential uses in medicinal chemistry due to its structural features. However, it's essential to note that the direct literature on this compound is limited, and its applications might be inferred from research on structurally related compounds or its functional groups.

Synthetic Applications

In the context of synthetic chemistry, compounds like Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate could be used as intermediates in the synthesis of more complex molecules. For example, derivatives of pyrrolidine are often employed in the synthesis of pharmaceuticals due to their presence in various bioactive molecules. The fluorobenzoyl moiety could be of particular interest due to the influence of fluorine in enhancing binding affinity and metabolic stability in drug molecules (Gomaa & Ali, 2020).

Medicinal Chemistry Research

In medicinal chemistry, the structural features of Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate could be explored for their potential biological activities. Fluorinated compounds, in general, are known to have significant pharmacological properties, and their incorporation into drug design can lead to compounds with enhanced activity and selectivity (Herholz, 2017). The pyrrolidine ring is a common feature in many bioactive compounds and could impart important pharmacokinetic and pharmacodynamic properties to the molecule.

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. It could potentially interact with biological systems in various ways depending on its structure and functional groups .

Safety and Hazards

As with any chemical compound, handling “Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other substances. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c1-19-13(18)11-6-10(16)7-15(11)12(17)8-2-4-9(14)5-3-8/h2-5,10-11,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNFIHUMOVLUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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